BIX02188 - 1094614-84-2

BIX02188

Catalog Number: EVT-1483521
CAS Number: 1094614-84-2
Molecular Formula: C25H24N4O2
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIX02188 is a potent and selective inhibitor of the mitogen-activated protein kinase kinase 5 (MEK5). [] It is widely employed in cellular and in vivo studies to elucidate the role of the MEK5/ERK5 signaling pathway in various biological processes. This analysis focuses solely on its research applications, excluding any information related to drug use, dosage, or side effects.

Mechanism of Action

BIX02188 functions by selectively inhibiting MEK5, a key upstream kinase responsible for activating extracellular signal-regulated kinase 5 (ERK5). [] By blocking MEK5 activity, BIX02188 disrupts the phosphorylation and subsequent activation of ERK5, effectively hindering the downstream signaling cascade. [] This inhibition mechanism makes BIX02188 a valuable tool for studying the roles of the MEK5/ERK5 pathway in diverse cellular processes.

Applications

7.1. Investigating the Role of ERK5 in Spinal Cord Injury:
Research has shown that ERK5 is activated in spinal neurons and microglia following spinal cord injury. Inhibiting ERK5 with BIX02188 significantly reduced the severity of the injury, potentially by regulating inflammatory responses, cell apoptosis, and the expression of proinflammatory cytokines and NF-κB. []

7.2. Studying the Effects of ERK5 Inhibition on Morphine Withdrawal:Studies demonstrate that ERK5 activation in the cerebrospinal fluid-contacting nucleus contributes to morphine withdrawal symptoms. Administering BIX02188 to morphine-dependent rats effectively alleviated withdrawal symptoms like jumping, teeth chattering, wet-dog shakes, diarrhea, and weight loss, suggesting ERK5 as a potential target for managing morphine dependence. []

7.3. Exploring the Impact of ERK5 on Osteoblast Function:Research suggests that fluid shear stress (FSS) influences the expression of OPG and RANKL mRNA in osteoblasts, crucial factors in bone remodeling. Using BIX02188 to inhibit ERK5 significantly affected the FSS-mediated expression of OPG and RANKL mRNA, highlighting the role of ERK5 in mediating the mechanical stimulation of osteoblasts. [, ]

7.4. Understanding the Role of ERK5 in Diabetic Nephropathy:BIX02188 has been used to study the impact of ERK5 on TGFβ1-induced podocyte damage, a key factor in diabetic nephropathy. Inhibiting ERK5 with BIX02188 effectively reduced TGFβ1-induced phenotypic changes and barrier function loss in podocytes, suggesting ERK5 as a potential therapeutic target for diabetic nephropathy. []

7.5. Investigating ERK5 in Neuropathic Pain Development: ERK5 is activated in the cerebrospinal fluid-contacting nucleus following chronic constriction injury, a model for neuropathic pain. BIX02188 administration significantly alleviated mechanical allodynia and thermal hypersensitivity, potentially through its impact on the phosphorylation of cAMP response-element binding protein. []

7.6. Exploring ERK5 in Leukemia Cell Differentiation:BIX02188, in conjunction with leukemia cell differentiation inducers like 1,25D, TPA, and ATRA, demonstrated enhanced cell maturation compared to the inducers alone. This effect suggests that inhibiting ERK5 could be a potential strategy for potentiating the effects of leukemia cell differentiation inducers. []

7.7. Examining the Role of ERK5 in Fetal Mouse Submandibular Gland Development:ERK5 is expressed in developing fetal mouse submandibular glands and is phosphorylated in response to epidermal growth factor (EGF). Inhibiting ERK5 with BIX02188 hampered branching morphogenesis in cultured gland rudiments, underscoring ERK5's importance in this developmental process. []

7.8. Studying ERK5 in Nerve Growth Factor-induced Neurite Outgrowth:ERK5 is necessary for nerve growth factor (NGF)-induced neurite outgrowth and tyrosine hydroxylase stabilization in PC12 cells. Inhibiting ERK5 with BIX02188 selectively suppressed NGF-induced neurite outgrowth, indicating its specific role in this NGF-mediated process. []

7.9. Investigating ERK5 in Platelet Function and Thrombosis:Research indicates that oxLDL promotes a prothrombotic phenotype in platelets via a CD36-ERK5-caspase dependent pathway. BIX02188 effectively inhibited platelet activation, secretion, and aggregation in response to oxLDL, highlighting ERK5's role in this process. In vivo studies further confirmed these findings, demonstrating the potential of targeting the CD36-ERK5 axis to prevent arterial thrombosis in dyslipidemia. [, ]

XMD8-92

Compound Description: XMD8-92 is a small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5) that directly targets its autophosphorylation. [] It exhibits anti-tumor activity by blocking cellular BMK1 (also known as ERK5) activation. [, ]

Relevance: Like BIX02188, XMD8-92 inhibits ERK5, but it acts on a different part of the enzyme. Both compounds have demonstrated potential in inducing leukemia cell differentiation and enhancing the effects of differentiation inducers. [] This suggests that targeting different aspects of ERK5 activity could be a viable strategy for cancer therapy.

1,25-Dihydroxyvitamin D3 (1,25D)

Compound Description: 1,25D is a biologically active form of vitamin D3. It acts as a hormone and plays a crucial role in calcium homeostasis and bone metabolism. [] 1,25D is also known to induce cell differentiation in acute myeloid leukemia (AML) cells. []

Relevance: While not structurally related to BIX02188, 1,25D is relevant because it acts as an inducer of AML cell differentiation. Research suggests that combining 1,25D with ERK5 inhibitors, including BIX02188, leads to enhanced cell maturation compared to 1,25D treatment alone. [] This highlights a potential synergistic effect between these compounds in AML treatment.

12-O-Tetradecanoylphorbol-13-acetate (TPA)

Compound Description: TPA is a potent tumor promoter that activates protein kinase C (PKC). [] Similar to 1,25D, TPA also demonstrates the ability to induce differentiation in AML cells. []

Relevance: TPA, like 1,25D, acts as an AML cell differentiation inducer and shows a synergistic effect when combined with ERK5 inhibitors such as BIX02188. [] The combination treatment leads to a more pronounced macrophage-like phenotype in AML cells, indicating enhanced differentiation. []

All-trans retinoic acid (ATRA)

Compound Description: ATRA is a derivative of vitamin A with significant roles in cell growth and differentiation. [] It is particularly known for its efficacy in treating acute promyelocytic leukemia (APL). []

Relevance: ATRA is another AML cell differentiation inducer, but unlike 1,25D and TPA, its combination with BIX02188 or XMD8-92 pushes cells toward a more granulocytic differentiation pathway. [] This highlights the complex interplay between differentiation inducers and ERK5 inhibitors in influencing specific cell fates in AML.

SB431542

Compound Description: SB431542 is a selective inhibitor of the transforming growth factor-beta (TGFβ) type I receptor, also known as activin receptor-like kinase 5 (ALK5). [] By inhibiting ALK5, SB431542 blocks TGFβ signaling, which is involved in various cellular processes including cell growth, differentiation, and extracellular matrix production. []

Relevance: While not directly targeting ERK5, SB431542 is relevant to BIX02188's research context because both compounds were used to study the role of their respective target pathways (ERK5 and TGFβ) in TGFβ1-induced podocyte damage. [] This suggests a potential interplay between ERK5 and TGFβ signaling in the development of diabetic nephropathy.

Farnesylthiosalicylic Acid (FTS)

Compound Description: FTS is a Ras inhibitor that disrupts Ras membrane localization and signaling by preventing its farnesylation. [] Ras proteins play a critical role in regulating cell growth, differentiation, and survival. []

Relevance: FTS was used in conjunction with BIX02188 to investigate the involvement of Ras signaling in ERK5 activation by TGFβ1 in podocytes. [] Findings indicated that ERK5 phosphorylation by TGFβ1 occurs independently of Ras, highlighting the specificity of BIX02188 in targeting the MEK5/ERK5 pathway. []

Compound Description: BIX02189 is another selective inhibitor of MEK5, similar to BIX02188. [, ] It disrupts the ERK5 signaling pathway by preventing MEK5 from phosphorylating and activating ERK5. []

Relevance: As a close structural analog of BIX02188, BIX02189 shares a similar inhibitory effect on MEK5, making it valuable for confirming experimental results and further investigating the therapeutic potential of MEK5/ERK5 inhibition. [, ]

Compound 6

Compound Description: Compound 6 is a small-molecule inhibitor of MEK5, though its specific mechanism of action and structural details might be less characterized compared to BIX02188 and BIX02189. []

Relevance: Similar to the other MEK5 inhibitors, Compound 6 provides another tool to study the impact of MEK5/ERK5 pathway inhibition. [] It reinforces the notion that targeting this pathway could have therapeutic implications, though further research is needed to assess its efficacy and safety compared to BIX02188 and BIX02189.

Properties

CAS Number

1094614-84-2

Product Name

BIX02188

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30)

InChI Key

WGPXKFOFEXJMBD-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O

Synonyms

3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide;

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.